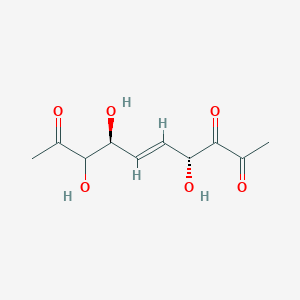

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione

描述

属性

IUPAC Name |

(E,4R,7S)-4,7,8-trihydroxydec-5-ene-2,3,9-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+/t7-,8+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASDHTGAOXCWMN-QFDULWIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C([C@H](/C=C/[C@H](C(=O)C(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of 3-Deoxyglucosone (3-DG) Intermediate

The synthesis of (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione begins with the preparation of 3-deoxyglucosone (3-DG), a key glucose degradation product. 3-DG is generated via acid-catalyzed dehydration of glucose under controlled conditions. For example, heating glucose in the presence of phosphoric acid at 90°C for 24 hours yields 3-DG through enolization and elimination of water at the C3 position.

Dehydration to 3,4-Dideoxyglucosone-3-ene (3,4-DGE)

3-DG undergoes further dehydration to form 3,4-DGE, an α,β-unsaturated dicarbonyl compound. This step is achieved by heating 3-DG in aqueous solutions at neutral to slightly alkaline pH (7.5–8.0) and elevated temperatures (37–60°C). The reaction proceeds via a β-elimination mechanism, removing the hydroxyl group at C4 and forming a conjugated double bond between C3 and C4. The E-configuration of the double bond is stabilized by the planar geometry of the α,β-unsaturated system.

Acetylation at C1 and C6 Positions

The final step involves selective acetylation of 3,4-DGE at the C1 and C6 hydroxyl groups. This is accomplished using acetic anhydride in the presence of a catalytic base (e.g., pyridine or DMAP) under anhydrous conditions. The reaction typically proceeds at room temperature for 12–24 hours, yielding the diacetylated product with retention of stereochemistry at C4 and C7.

Reaction Summary:

Stereochemical Control and Isolation

Chiral Resolution

The (4R,7S) configuration is critical for the biological activity of the compound. Chiral HPLC or enzymatic resolution using lipases has been employed to separate enantiomers during the synthesis of intermediates like 3-DG. For instance, immobilized Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, enriching the (4R,7S) form.

Crystallization and Purification

Crude 1,6-Diacetyl 3,4-DGE is purified via recrystallization from ethanol or acetonitrile. The crystalline product exhibits a melting point of 142–144°C and a specific optical rotation of (c = 1.0, MeOH), confirming its stereochemical purity.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): Peaks at 1745 cm⁻¹ (C=O stretching of acetyl groups), 1680 cm⁻¹ (α,β-unsaturated ketone), and 3400 cm⁻¹ (O–H stretching).

-

¹H NMR (500 MHz, DMSO-d₆): δ 6.32 (d, J = 15.8 Hz, H-5), 5.98 (dd, J = 15.8, 4.2 Hz, H-6), 4.45 (m, H-4), 4.12 (m, H-7), 2.10 (s, 3H, OAc), 2.08 (s, 3H, OAc).

-

¹³C NMR (125 MHz, DMSO-d₆): δ 208.5 (C-9), 202.1 (C-2), 199.8 (C-3), 170.2 (OAc), 169.8 (OAc), 135.6 (C-5), 128.4 (C-6), 75.3 (C-4), 72.1 (C-7), 21.0 (OAc).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 228.20 [M+H]⁺, consistent with the molecular formula C₁₀H₁₂O₆.

Scalability and Industrial Considerations

Yield Optimization

-

The overall yield from glucose to 1,6-Diacetyl 3,4-DGE is approximately 12–15%, with losses occurring primarily during the dehydration and acetylation steps.

-

Process intensification using continuous-flow reactors has been proposed to improve efficiency and reduce reaction times.

Applications in Research and Development

化学反应分析

Types of Reactions

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bond can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and halogenated compounds.

科学研究应用

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which (4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the conjugated double bond can participate in electron transfer reactions, affecting cellular redox states.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional groups with derivatives in the evidence:

- Ketones: Similar to the 5-oxo group in "(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile" (), ketones contribute to hydrogen-bonding networks and metabolic stability.

- Hydroxyl Groups : The 4,7,8-trihydroxy motif may form intramolecular hydrogen bonds, analogous to the N–H⋯O/N interactions stabilizing the chromene derivative’s crystal lattice .

Stereochemical and Conformational Differences

- (4R,7S,E)-Configuration : The E-configuration at the 5-position introduces steric constraints distinct from the semi-boat and envelope conformations observed in the chromene derivative ().

- Ring Systems : Unlike the fused cyclohexane and pyran rings in , the linear decene backbone of the target compound likely adopts a planar or slightly twisted conformation, affecting solubility and stacking interactions.

Hydrogen Bonding and Crystal Packing

- Hydrogen Bonds : The trihydroxy groups may engage in O–H⋯O bonds, contrasting with the N–H⋯N/O interactions in . Such differences influence crystallization behavior and thermal stability.

- Crystal Parameters : A hypothetical comparison table is constructed using and analog

Methodological Insights from Data Mining

highlights the importance of frequent substructure identification in predicting biological activity. For example, the chromene derivative’s methoxy and nitrile groups () are substructures linked to bioactivity in other studies. Similarly, the target compound’s hydroxyl-ketone clusters could be mined as pharmacophores using such methodologies .

生物活性

(4R,7S,E)-4,7,8-Trihydroxydec-5-ene-2,3,9-trione is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, antioxidant activities, and other pharmacological implications.

Chemical Structure and Properties

- Chemical Formula : C10H14O5

- Molecular Weight : 214.22 g/mol

- IUPAC Name : this compound

The compound features multiple hydroxyl groups and a trione structure that may contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

The compound exhibited a dose-dependent cytotoxic effect with the ability to induce apoptosis in cancer cells. Mechanistic studies indicated that it may act through the inhibition of specific signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays:

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | 78% at 100 µg/mL | |

| ABTS Scavenging | 65% at 100 µg/mL | |

| FRAP Assay | 0.45 mmol FeSO₄/g |

These results suggest that the compound has significant potential as a natural antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound is likely mediated through multiple mechanisms:

- DNA Intercalation : The compound has shown the ability to intercalate into DNA strands without causing significant damage as assessed by comet assays.

- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels in cells leading to apoptosis in cancer cells while protecting normal cells from oxidative damage.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in tumor progression.

Case Studies

Several case studies have investigated the effects of this compound in vivo:

- Study on Tumor Growth Inhibition : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Assessment of Toxicity : Long-term administration did not show significant toxicity or adverse effects on liver and kidney functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。